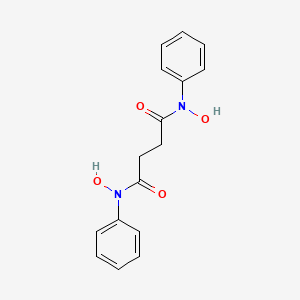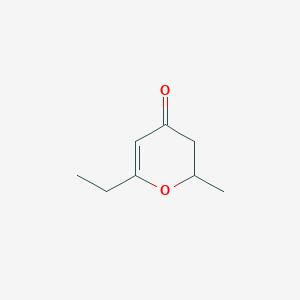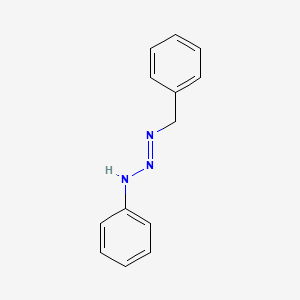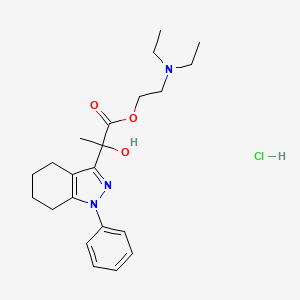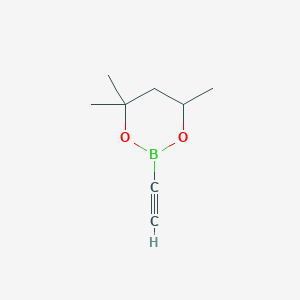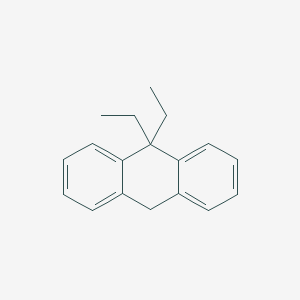
9,9-Diethyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Diethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include two ethyl groups attached to the 9th and 10th positions of the anthracene ring system
Métodos De Preparación
The synthesis of 9,9-Diethyl-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol as reducing agents . Another approach involves the use of magnesium as a reducing agent . The crude product can be purified by column chromatography, eluted with hexane, and further purified by recrystallization from ethanol .
Análisis De Reacciones Químicas
9,9-Diethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium/ethanol or magnesium.
Substitution: It can participate in substitution reactions, although specific reagents and conditions for these reactions are less commonly documented.
The major products formed from these reactions include the corresponding anthracene derivatives and other substituted anthracenes.
Aplicaciones Científicas De Investigación
9,9-Diethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, although specific applications in biology are less documented.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9,9-Diethyl-9,10-dihydroanthracene involves its ability to donate hydrogen atoms in chemical reactions. This property makes it useful in transfer hydrogenation processes, where it acts as a hydrogen donor to facilitate the reduction of other compounds . The molecular targets and pathways involved in its action are primarily related to its role as a hydrogen donor.
Comparación Con Compuestos Similares
9,9-Diethyl-9,10-dihydroanthracene can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: This compound is a simpler derivative of anthracene without the ethyl groups.
9,10-Dithioanthracene: This derivative contains thiol groups and is studied for its unique properties, including its ability to move on surfaces when heated.
9,10-Diethoxyanthracene: This compound is used as a photo sensitizing agent and in the preparation of polymetallic complexes.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
22702-34-7 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
10,10-diethyl-9H-anthracene |
InChI |
InChI=1S/C18H20/c1-3-18(4-2)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
RJBXOMACGBPRNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2CC3=CC=CC=C31)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


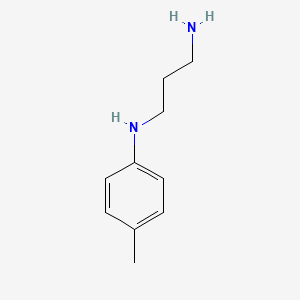
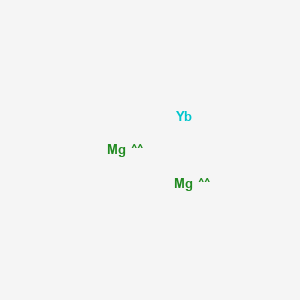
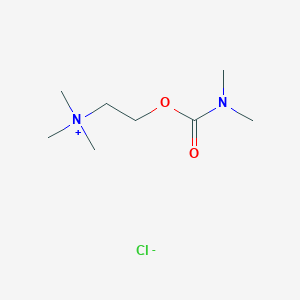

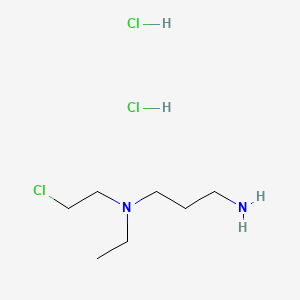
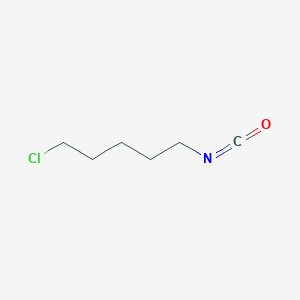
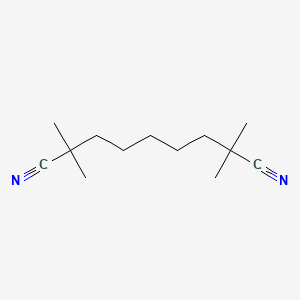
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

